Cask-IN-1
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Overview
Description
CASK is a multi-domain scaffold protein involved in various cellular functions, including synaptic targeting of ion channels, synaptic adhesion molecules, dendritic spine formation, axonal outgrowth, differentiation, and transcriptional control . High expression levels and mutations in CASK have been linked to diseases such as colorectal cancer, Parkinson’s disease, and X-linked mental retardation, making CASK a potential drug target .
Preparation Methods
NR162 was developed based on a series of TYRO3 inhibitors first published by Pfizer The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product . Industrial production methods for NR162 would likely involve scaling up these synthetic routes to produce the compound in larger quantities while maintaining purity and consistency.
Chemical Reactions Analysis
NR162 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NR162 may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
NR162 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, NR162 is used as a chemical probe to study the function and inhibition of CASK . In biology, it is used to investigate the role of CASK in cellular processes such as synaptic targeting and dendritic spine formation . In medicine, NR162 is being explored as a potential therapeutic agent for diseases associated with CASK dysregulation, such as colorectal cancer and Parkinson’s disease . In industry, NR162 may be used in the development of new drugs targeting CASK and related pathways .
Mechanism of Action
NR162 exerts its effects by selectively inhibiting the activity of CASK. The compound binds to the active site of CASK, preventing its interaction with substrates and other proteins . This inhibition disrupts the normal function of CASK, leading to changes in cellular processes such as synaptic targeting and dendritic spine formation . The molecular targets and pathways involved in the mechanism of action of NR162 include the calcium/calmodulin-dependent serine protein kinase pathway and related signaling pathways .
Comparison with Similar Compounds
NR162 is unique in its high selectivity and potency as a CASK inhibitor. Similar compounds include other inhibitors of calcium/calmodulin-dependent serine protein kinases, such as TYRO3 inhibitors . NR162 is distinguished by its 47-fold selectivity against TYRO3 and its lack of significant activity against related kinases such as MERTK, AXL, and ABL1 . This high selectivity makes NR162 a valuable tool for studying the specific functions of CASK without off-target effects.
Properties
Molecular Formula |
C24H30Br2N6O3 |
---|---|
Molecular Weight |
610.3 g/mol |
IUPAC Name |
4-(cyclopentylamino)-2-[(2,5-dibromo-4-methylphenyl)methylamino]-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C24H30Br2N6O3/c1-15-11-20(26)16(12-19(15)25)13-28-23-29-14-18(21(31-23)30-17-5-2-3-6-17)22(33)27-7-4-8-32-9-10-35-24(32)34/h11-12,14,17H,2-10,13H2,1H3,(H,27,33)(H2,28,29,30,31) |
InChI Key |
BPLPIBNWDLPUKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)CNC2=NC=C(C(=N2)NC3CCCC3)C(=O)NCCCN4CCOC4=O)Br |
Origin of Product |
United States |
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